1H-Indole-3-carbonitrile, 5-azido-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carbonitrile, 5-azido-1-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the azido and nitrile groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
1H-Indole-3-carbonitrile, 5-azido-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-3-carbonitrile, 5-azido-1-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carbonitrile, 5-azido-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, its derivatives have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
1H-Indole-3-carbonitrile, 5-azido-1-methyl- can be compared with other indole derivatives such as:
- 2-Methyl-1H-indole-3-carbonitrile
- 4-Fluoro-1H-indole-3-carbonitrile
- 5-Fluoro-1H-indole-3-carbonitrile
- 4-Bromo-1H-indole-3-carbonitrile
- 1H-Indole-3-carbonitrile
- 5-Chloro-1H-indole-3-carbonitrile The uniqueness of 1H-Indole-3-carbonitrile, 5-azido-1-methyl- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
121138-64-5 |
---|---|
Molecular Formula |
C10H7N5 |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
5-azido-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C10H7N5/c1-15-6-7(5-11)9-4-8(13-14-12)2-3-10(9)15/h2-4,6H,1H3 |
InChI Key |
HQPAVWQLCDHGDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)N=[N+]=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.